molecular formula C7H16ClNO B6163806 3-(methylamino)cyclohexan-1-ol hydrochloride, Mixture of diastereomers CAS No. 2648966-17-8

3-(methylamino)cyclohexan-1-ol hydrochloride, Mixture of diastereomers

Cat. No. B6163806
CAS RN: 2648966-17-8
M. Wt: 165.7
InChI Key:
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Description

“3-(methylamino)cyclohexan-1-ol hydrochloride, Mixture of diastereomers” is a chemical compound with the molecular formula C7H16ClNO . It has a molecular weight of 165.66 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for “3-(methylamino)cyclohexan-1-ol hydrochloride, Mixture of diastereomers” is 1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry. The key ZQRLUNHNWJYPLG-HHQFNNIRSA-N can be used to look up more information about the molecule’s structure .


Physical And Chemical Properties Analysis

“3-(methylamino)cyclohexan-1-ol hydrochloride, Mixture of diastereomers” is an off-white solid . It has a molecular weight of 165.66 . The InChI code provides detailed information about its molecular structure .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for 3-(methylamino)cyclohexan-1-ol hydrochloride involves the reduction of the corresponding ketone intermediate using sodium borohydride.", "The ketone intermediate can be obtained through the reaction of cyclohexanone with methylamine in the presence of a reducing agent such as sodium borohydride.", "The hydrochloride salt is then formed by reacting the resulting amine with hydrochloric acid." ], "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Solvents (e.g. ethanol, water)" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine in the presence of a reducing agent such as sodium borohydride to form the ketone intermediate.", "Step 2: The ketone intermediate is then reduced using sodium borohydride to form 3-(methylamino)cyclohexan-1-ol.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Step 4: The product is isolated and purified using standard techniques such as filtration, crystallization, and recrystallization." ] }

CAS RN

2648966-17-8

Product Name

3-(methylamino)cyclohexan-1-ol hydrochloride, Mixture of diastereomers

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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